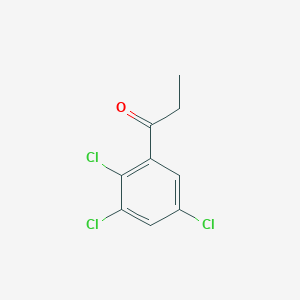
2-(1H-indazol-1-yl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indazol-1-yl)ethan-1-amine hydrochloride, also known as 2-IAH, is a synthetic compound derived from the indazole family of heterocyclic compounds. It is a white crystalline solid that is soluble in water and organic solvents. 2-IAH has been studied extensively in the laboratory setting for its numerous potential applications in the fields of medicine, biochemistry, and pharmacology.
作用机制
The exact mechanism of action of 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as monoamine oxidase (MAO). By binding to the active site of MAO, 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride prevents the enzyme from catalyzing the oxidation of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. This inhibition of MAO activity may lead to increased levels of these neurotransmitters, which may be beneficial in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as MAO, and to bind to certain receptors, such as the serotonin 5-HT2A receptor. In addition, it has been suggested that 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride may modulate the activity of certain ion channels, such as the voltage-gated calcium channels.
实验室实验的优点和局限性
2-(1H-indazol-1-yl)ethan-1-amine hydrochloride has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is generally stable in aqueous solutions. In addition, it can be used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanisms of action of various therapeutic agents. However, there are some limitations to the use of 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride in laboratory experiments. For example, it is not very soluble in organic solvents and can be difficult to purify. In addition, it can be toxic at high concentrations and can be difficult to handle in the laboratory.
未来方向
The potential future directions for 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride are numerous. It could be used to further investigate the effects of various drugs on the central nervous system, as well as to study the mechanisms of action of various therapeutic agents. In addition, it could be used to develop new drugs that target specific enzymes or receptors, as well as to investigate the effects of various drugs on cognitive function. Finally, it could be used to develop new methods for the synthesis of other indazole-based compounds.
合成方法
2-(1H-indazol-1-yl)ethan-1-amine hydrochloride is typically synthesized by a two-step reaction involving the condensation of a 1H-indazol-1-yl acetaldehyde with a primary amine. The reaction is carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures. After the reaction is complete, the product is then reacted with hydrochloric acid to form 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride.
科学研究应用
2-(1H-indazol-1-yl)ethan-1-amine hydrochloride has been studied extensively in the laboratory setting for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a substrate for enzyme-catalyzed reactions, as an inhibitor of certain enzymes, and as a ligand in binding studies. In addition, it has been used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanisms of action of various therapeutic agents.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride involves the reaction of 1H-indazole with ethylene diamine followed by quaternization with hydrochloric acid.", "Starting Materials": [ "1H-indazole", "ethylene diamine", "hydrochloric acid" ], "Reaction": [ "1. 1H-indazole is reacted with ethylene diamine in a solvent such as ethanol or methanol at a temperature of 80-100°C for 12-24 hours to form 2-(1H-indazol-1-yl)ethan-1-amine.", "2. The resulting amine is then quaternized with hydrochloric acid in a solvent such as water or ethanol at a temperature of 0-5°C for 1-2 hours to form 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride.", "3. The product is then filtered, washed with a suitable solvent such as ethanol or water, and dried to obtain the final product." ] } | |
CAS 编号 |
856642-14-3 |
产品名称 |
2-(1H-indazol-1-yl)ethan-1-amine hydrochloride |
分子式 |
C9H12ClN3 |
分子量 |
197.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



